Lanthanum bromide oxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Lanthanum oxide can be synthesized using various methods. A sol–gel technique was employed to synthesize lanthanum oxide nanoparticles using micro-sized La2O3 powders, 20% nitric acid, and high-molecular weight polyethylene glycol (PEG) as raw materials . Another method involves precipitation of nominal La(OH)3 from aqueous solution using a combination of 2.5% NH3 and the surfactant sodium dodecyl sulfate followed by heating and stirring for 24 hours at 80 °C .

Molecular Structure Analysis

Lanthanum oxide has a hexagonal crystal structure at low temperatures. The La3+ metal atoms are surrounded by a 7 coordinate group of O2− atoms . At high temperatures, lanthanum oxide converts to a cubic crystal structure .

Chemical Reactions Analysis

Lanthanum oxide is a white solid that is insoluble in water, but dissolves in acidic solutions . It absorbs moisture from air, converting to lanthanum hydroxide . Lanthanum oxide nanoparticles were prepared by direct thermal decomposition of nanostructures in a programmable furnace up to 800 °C in ambient atmosphere .

Physical And Chemical Properties Analysis

Lanthanum oxide is a white, hygroscopic powder . It has p-type semiconducting properties and a band gap of approximately 5.8 eV . Its average room temperature resistivity is 10 kΩ·cm, which decreases with an increase in temperature .

Wissenschaftliche Forschungsanwendungen

Phosphopeptide Enrichment : Lanthanum oxide, including lanthanum bromide oxide, has been employed for the engineering of materials for phosphopeptide enrichment, showing promise in proteomics research (Jabeen et al., 2012).

Nanoparticle Synthesis for CMOS Applications : Lanthanum oxide nanoparticles, synthesized using various methods, have potential applications in high-κ dielectrics for future CMOS (Complementary Metal-Oxide-Semiconductor) technology (Pathan, Desai, & Bhasin, 2017).

Mechanochemical Synthesis : Research on the mechanochemical synthesis of LaOBr and related compounds has shown their potential in creating solid-state solutions with specific lattice dimensions, useful in materials science (Lee, Zhang, & Saito, 2001).

Reaction with Water Vapor : Studies on LaOBr's reaction with water vapor have revealed insights into reaction mechanisms, which could be crucial in understanding its behavior in various environmental and industrial applications (Sun, Kyotani, Tamai, & Tomita, 1985).

Physicochemical Properties : Lanthanum oxides, including LaOBr, have been studied for their physicochemical properties, highlighting their potential applications as high k dielectric materials, catalysts, and phosphor materials (Kang, Kim, Cho, & Sohn, 2015).

Hydrothermal Synthesis Optimization : Research on the hydrothermal synthesis of lanthanum oxide nanoparticles under supercritical water conditions provides insights into optimizing particle size and surface area, crucial for various nanotechnology applications (Jafari Nejad, Abolghasemi, Moosavian, Golzary, & Maragheh, 2010).

Therapeutic Applications : The biological properties of lanthanides, including lanthanum, have been explored for therapeutic applications, indicating the potential medical uses of lanthanum compounds (Fricker, 2006).

Antimicrobial Strategy : Lanthanum oxide nanoparticles have been used to scavenge phosphate from microbial growth media as a targeted nutrient starvation strategy for antimicrobial purposes (Gerber, Moser, Luechinger, Stark, & Grass, 2012).

Zukünftige Richtungen

Lanthanum-based adsorbents have been used for selective phosphate removal . Lanthanum oxide nanoparticles could be considered as a radiation-detector option for hybrid medical-imaging modalities, such as PET/CT and SPECT/CT . More research is needed to understand the potential applications of lanthanum bromide oxide.

Eigenschaften

IUPAC Name |

lanthanum(3+);oxygen(2-);bromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BrH.La.O/h1H;;/q;+3;-2/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGNLZPMPHJSFSZ-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

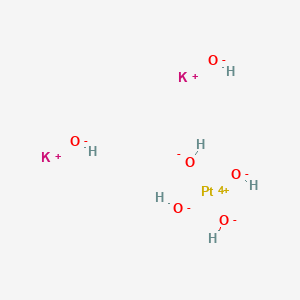

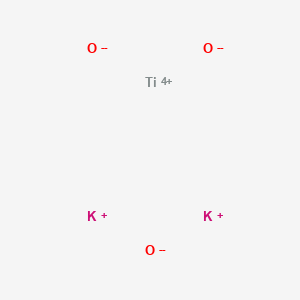

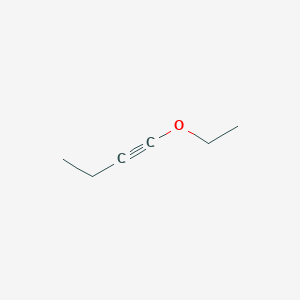

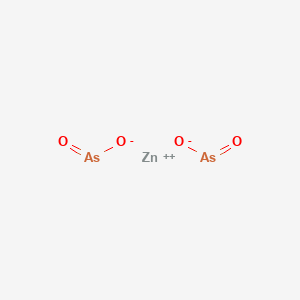

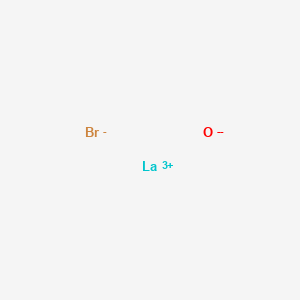

[O-2].[Br-].[La+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BrLaO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.81 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lanthanum bromide oxide | |

CAS RN |

13875-40-6 |

Source

|

| Record name | Lanthanum bromide oxide (LaBrO) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lanthanum bromide oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.198 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.